(S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid hydrate
Overview
Description
The compound (S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid hydrate is a derivative of amino acids with a tert-butoxycarbonyl (Boc) protective group. This group is commonly used in peptide synthesis to protect the amino functionality during the coupling of amino acid residues. The presence of the Boc group allows for selective deprotection under mild acidic conditions without affecting other sensitive functional groups within the molecule.
Synthesis Analysis
The synthesis of related Boc-protected amino acid derivatives typically involves the mixed anhydride method, as demonstrated in the synthesis of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate (Boc-Leu-SEt) . This method utilizes isobutyl chloroformate (IBCF) and 1-hydroxybenzotriazole (HOBt) to form the mixed anhydride, which then reacts with the amino acid or its derivative to introduce the Boc group.
Molecular Structure Analysis
The molecular structure of Boc-protected amino acid derivatives can be characterized by various spectroscopic techniques such as 1H NMR, MS, and IR. X-ray diffraction methods provide detailed insights into the crystal structure, as seen with Boc-Leu-SEt, which crystallizes in the orthorhombic space group P212121 . The presence of a chiral center and the formation of inter and intramolecular hydrogen bonds are typical features of these molecules.
Chemical Reactions Analysis
Boc-protected amino acids can undergo a variety of chemical reactions. They are key intermediates in the synthesis of peptides and can be deprotected under acidic conditions to yield the free amino acid. The Boc group can also influence the reactivity of the amino acid derivative, as seen in the synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid, where the Boc group stabilizes the intermediate diazo compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acid derivatives are influenced by the protective group and the amino acid structure. These compounds are generally solid at room temperature and may exhibit different solubilities depending on the side chain of the amino acid. The Boc group increases the steric bulk and alters the acidity and basicity of the amino group, affecting the compound's solubility and reactivity.
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Synthetic Organic Chemistry .
Summary of the Application
Tertiary butyl esters, such as the Boc group, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Methods of Application
The method involves the use of flow microreactor systems . The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
Results or Outcomes
The use of flow microreactors for the synthesis of tertiary butyl esters has been found to be more efficient and versatile .
2. Synthesis of N-Heterocycles
Specific Scientific Field
This application is also part of Synthetic Organic Chemistry .
Summary of the Application
Chiral sulfinamides, like the Boc group, are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . They are extensively used in the asymmetric synthesis of N-heterocycles via sulfinimines .
Methods of Application
The synthesis involves the use of enantiopure tert-butanesulfinamide . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
Results or Outcomes
The use of tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades . It has enabled the synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
Safety And Hazards
properties
IUPAC Name |
(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQQEIOTRWJXBA-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid hydrate | |
CAS RN |
200936-87-4 | |
Record name | Boc-Leu-OH monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200936-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Boc-L-Leucine Hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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